![molecular formula C33H35N5O6 B2805834 methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899909-69-4](/img/no-structure.png)
methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C33H35N5O6 and its molecular weight is 597.672. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Thioxoquinazolinone Derivatives
A novel series of thioxoquinazolinone derivatives were synthesized from anthranilic acid via a Mannich reaction. These compounds showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi in preliminary antimicrobial studies (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Development of Quinazolines as Antimicrobial Agents
New quinazoline derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated potential as antimicrobial agents, showing effectiveness against several bacterial strains and fungi (Desai, Shihora, & Moradia, 2007).
Dipolar Acetylenes with Quinolinium and Benzoates
The study explored the synthesis of dipolar acetylenes substituted by cationic quinolinium and anionic benzoates, leading to mesomeric betaines. This research contributes to the understanding of the structural and electronic properties of such compounds (Schmidt et al., 2016).
Synthesis of Dialkyl Dibenzoates via Curtius Rearrangement
This study describes the conversion of 2-(alkylcarbonyl)benzoic acids into azide derivatives and further into ureas, showcasing a method to synthesize alkyl derivatives of quinazolin-3-yl benzoates (Khouili et al., 2021).
Biological Activities and Applications
Anticonvulsant and Antimicrobial Activities
Some synthesized thioxoquinazolinone derivatives exhibited significant anticonvulsant and antimicrobial activities, highlighting their potential for further pharmacological exploration (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, indicating its potential as a lead compound for anticancer drug development (Minegishi et al., 2015).
Propiedades
Número CAS |
899909-69-4 |
|---|---|
Fórmula molecular |
C33H35N5O6 |
Peso molecular |
597.672 |
Nombre IUPAC |
methyl 2-[[2-[3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C33H35N5O6/c1-44-32(42)25-11-5-7-13-27(25)35-30(40)22-38-28-14-8-6-12-26(28)31(41)37(33(38)43)20-17-29(39)34-24-15-18-36(19-16-24)21-23-9-3-2-4-10-23/h2-14,24H,15-22H2,1H3,(H,34,39)(H,35,40) |
Clave InChI |
HSNZDRXJBZPSMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-prop-2-enoylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805751.png)
![1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione](/img/structure/B2805752.png)
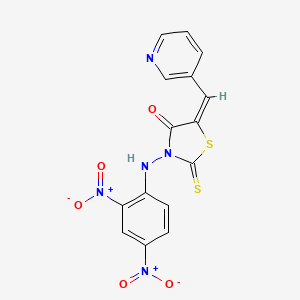
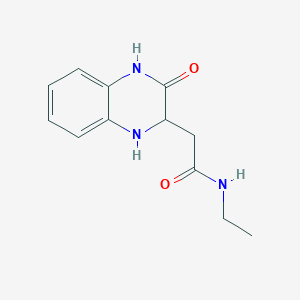
![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)
![Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2805759.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)
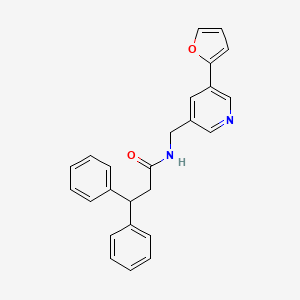
![N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2805763.png)
![7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2805765.png)
![2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2805768.png)
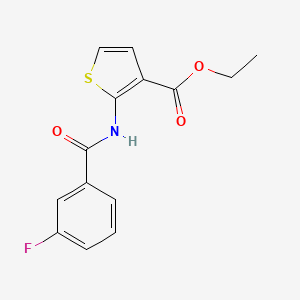
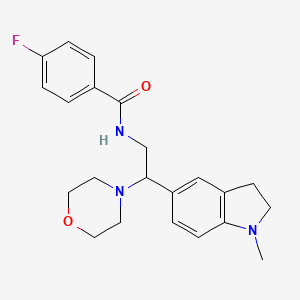
![6-(1,4-Diazepan-1-yl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805773.png)
